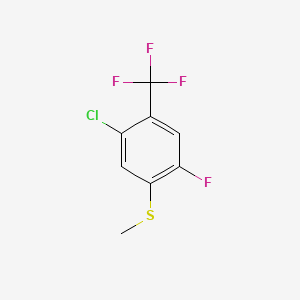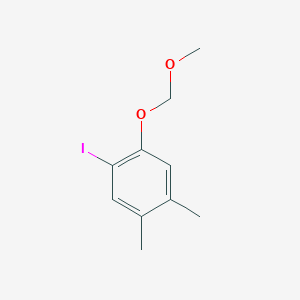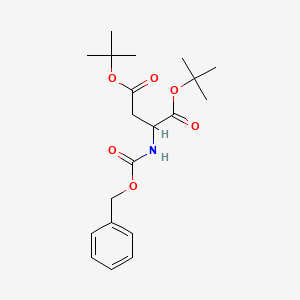
4-Bromo-1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene is an organic compound that features a bromine atom, a trifluoromethyl group, and a prop-2-yn-1-yl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the following steps:
Bromination: Starting with 1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene, bromination can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Alkylation: Another method involves the alkylation of 4-bromo-2-(trifluoromethyl)benzene with propargyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene can undergo various types of reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The prop-2-yn-1-yl group can participate in coupling reactions such as Sonogashira coupling to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used in the presence of a polar aprotic solvent.
Sonogashira Coupling: Palladium catalysts and copper(I) iodide are commonly used along with a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted derivatives.
Coupling Products: Products from coupling reactions can include various alkynes and alkenes.
Oxidation and Reduction Products: Products can include alcohols, ketones, or alkanes.
Applications De Recherche Scientifique
4-Bromo-1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound can be used in the development of new materials with unique properties.
Medicinal Chemistry: It may be explored for its potential biological activity and as a precursor for drug development.
Chemical Biology: The compound can be used in the study of biochemical pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can form various bonds and functional groups. In medicinal chemistry, its mechanism would involve interactions with biological targets, potentially affecting molecular pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-(trifluoromethyl)benzene: Lacks the prop-2-yn-1-yl group, making it less versatile in coupling reactions.
1-(Prop-2-yn-1-yl)-2-(trifluoromethyl)benzene: Lacks the bromine atom, reducing its reactivity in substitution reactions.
4-Bromo-1-(prop-2-yn-1-yl)benzene: Lacks the trifluoromethyl group, which affects its electronic properties and reactivity.
Uniqueness
4-Bromo-1-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene is unique due to the presence of both a bromine atom and a trifluoromethyl group, which enhance its reactivity and versatility in various chemical reactions. The prop-2-yn-1-yl group further adds to its utility in coupling reactions, making it a valuable compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C10H6BrF3 |
|---|---|
Poids moléculaire |
263.05 g/mol |
Nom IUPAC |
4-bromo-1-prop-2-ynyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H6BrF3/c1-2-3-7-4-5-8(11)6-9(7)10(12,13)14/h1,4-6H,3H2 |
Clé InChI |
BYRXJQWMRCETKC-UHFFFAOYSA-N |
SMILES canonique |
C#CCC1=C(C=C(C=C1)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methanol](/img/structure/B14771996.png)








